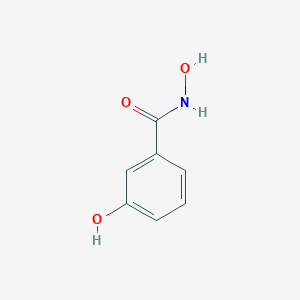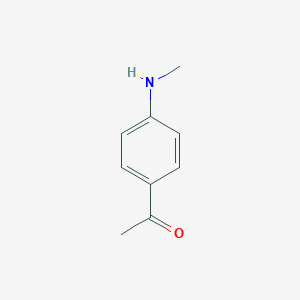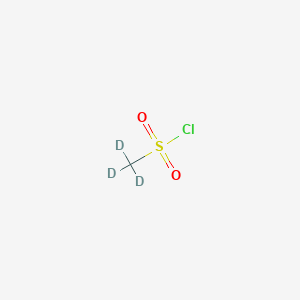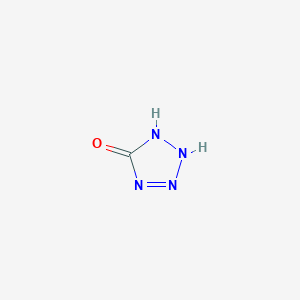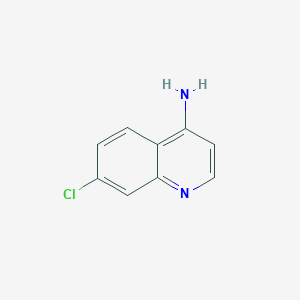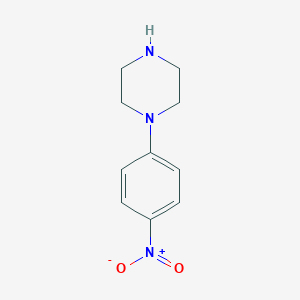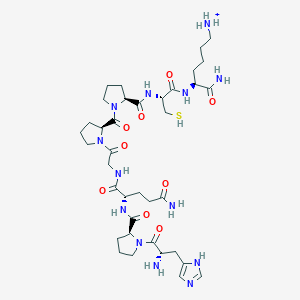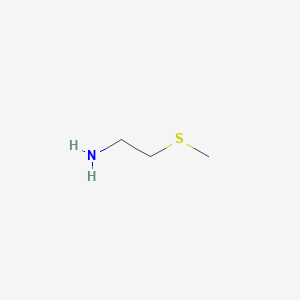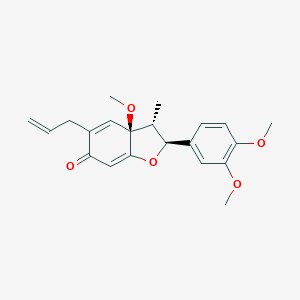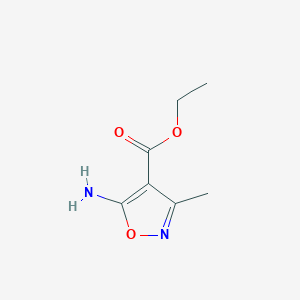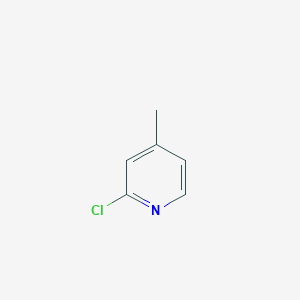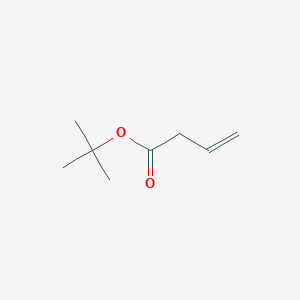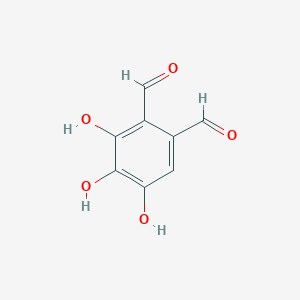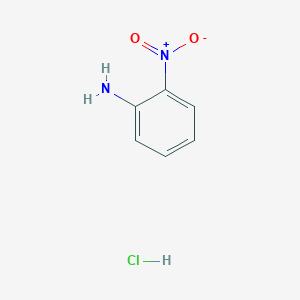
Clorhidrato de 2-Nitroanilina
Descripción general
Descripción
2-Nitroaniline Hydrochloride is an organic compound derived from aniline, characterized by the presence of a nitro group at the second position on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals. It appears as an orange solid and is known for its low solubility in water.
Aplicaciones Científicas De Investigación
2-Nitroaniline Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and rubber chemicals.
Mecanismo De Acción
Target of Action
2-Nitroaniline primarily targets the biochemical pathways involved in the synthesis of dyes, pharmaceuticals, and specialty chemicals . It is mainly used as a precursor to o-phenylenediamine .
Mode of Action
2-Nitroaniline interacts with its targets through a series of chemical reactions. The nitro group in 2-Nitroaniline is highly reactive and participates in diverse reactions such as coupling, condensation, and nucleophilic substitution . It is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .
Biochemical Pathways
2-Nitroaniline affects the biochemical pathways involved in the synthesis of benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
Pharmacokinetics
The pharmacokinetics of 2-Nitroaniline and its derivatives have been investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity .
Result of Action
The molecular and cellular effects of 2-Nitroaniline’s action are primarily observed in its reduction to phenylenediamine . This reduction process results in a less toxic and environmentally benign product, making 2-Nitroaniline a valuable compound in various industries .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2-Nitroaniline. It is a highly toxic environmental contaminant, and its presence, even at low levels in water, is harmful to aquatic life and humans due to its toxic, carcinogenic, and mutagenic effects . Therefore, effective techniques to remove 2-Nitroaniline from industrial wastewater and other sources are crucial .
Análisis Bioquímico
Biochemical Properties
2-Nitroaniline Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with various enzymes and proteins, including reductases and oxidases. The compound undergoes reduction to form o-phenylenediamine, a reaction catalyzed by enzymes such as nitroreductases. These interactions are crucial for the synthesis of benzimidazoles, which are important in pharmaceutical applications .
Cellular Effects
2-Nitroaniline Hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can affect the expression of genes involved in detoxification processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitroaniline Hydrochloride involves its reduction to o-phenylenediamine. This reduction is facilitated by nitroreductases, which catalyze the transfer of electrons to the nitro group, converting it to an amino group. This process can lead to the formation of reactive intermediates that interact with cellular biomolecules, potentially causing oxidative damage and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitroaniline Hydrochloride can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Nitroaniline Hydrochloride in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Nitroaniline Hydrochloride vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
2-Nitroaniline Hydrochloride is involved in metabolic pathways that include its reduction to o-phenylenediamine. This process is facilitated by nitroreductases and involves the transfer of electrons to the nitro group. The compound can also undergo further metabolism to form various intermediates, which can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Nitroaniline Hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
2-Nitroaniline Hydrochloride is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitroaniline Hydrochloride is typically synthesized through the reaction of 2-nitrochlorobenzene with ammonia. The reaction proceeds as follows: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] This method is preferred due to its efficiency and the high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Nitroaniline Hydrochloride involves large-scale reactions under controlled conditions to ensure safety and maximize yield. The process typically includes the use of high-pressure reactors and continuous monitoring of reaction parameters such as temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitroaniline Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 1,2-phenylenediamine.
Diazotization: The amino group can be converted to a diazonium salt, which is a precursor for azo dyes.
Acetylation: The compound can react with acetic anhydride to form 2-nitroacetanilide.
Common Reagents and Conditions:
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.
Acetylation: Acetic anhydride and a base such as pyridine.
Major Products Formed:
Reduction: 1,2-Phenylenediamine.
Diazotization: Diazonium salts.
Acetylation: 2-Nitroacetanilide.
Comparación Con Compuestos Similares
3-Nitroaniline: Similar structure but with the nitro group at the third position.
4-Nitroaniline: Nitro group at the fourth position, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: 2-Nitroaniline Hydrochloride is unique due to its specific position of the nitro group, which influences its reactivity and applications. The ortho position of the nitro group allows for intramolecular hydrogen bonding, resulting in distinct chemical properties compared to its isomers .
Propiedades
IUPAC Name |
2-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTLMBKVTNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575910 | |
| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-52-6 | |
| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitroaniline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
